molecular formula C20H17BrO3S B2824242 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol CAS No. 188963-54-4

2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol

Cat. No. B2824242
CAS RN: 188963-54-4
M. Wt: 417.32
InChI Key: ZRSHXRRHUACTOT-UHFFFAOYSA-N
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Description

“2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound contains a bromophenyl sulfonyl group and a diphenyl ethanol group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .

Scientific Research Applications

Complex Formation with Electron Donors

Research by Ruostesuo et al. (1988) examined the hydrogen bonding between various halogenated alcohols, including those structurally similar to 2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol, and different electron donors. This study, using near-infrared spectroscopy, revealed insights into the weak complex formation abilities of these alcohols towards selected electron donors, providing valuable information for understanding their interactions in different chemical environments (Ruostesuo, Pirilä-Honkanen, & Kaartinen, 1988).

Catalysis and Organic Synthesis

The synthesis and catalytic applications of N-sulfonylated β-amino alcohols, which are structurally related to this compound, have been studied. For instance, Wu and Gau (2003) reported on the preparation and NMR study of such ligands, demonstrating their significance in asymmetric diethylzinc additions to benzaldehyde. This research contributes to our understanding of the role of these compounds in organic synthesis and catalysis (Wu & Gau, 2003).

Polymerization Processes

In the field of polymer chemistry, the utility of similar compounds has been explored in the development of functional polymers. Deng et al. (2016) utilized such materials in a one-pot synthetic route to create functional polymers, highlighting their importance in green chemistry and the production of polymeric materials with unique properties (Deng et al., 2016).

Molecular Probes and Fluorescent Dyes

Compounds structurally related to this compound have been employed in the synthesis of fluorescent molecular probes. Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles with sulfonyl groups, demonstrating their application as fluorescent solvatochromic dyes for biological studies and processes (Diwu et al., 1997).

Membrane Technology

In membrane technology, similar compounds have been used to develop composite membranes. Kononova et al. (2017) explored the use of poly(diphenylsulfone-N-phenylphthalimide) in creating composite membranes with unique pervaporation properties, underscoring the potential applications of these materials in separation processes (Kononova et al., 2017).

properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO3S/c21-18-11-13-19(14-12-18)25(23,24)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSHXRRHUACTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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